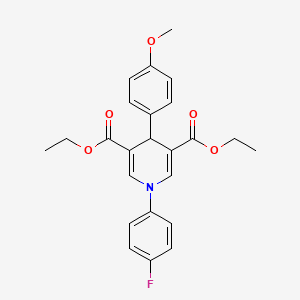

3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

3,5-Diethyl 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by two ethyl ester groups at positions 3 and 5, a 4-fluorophenyl substituent at position 1, and a 4-methoxyphenyl group at position 3. The 1,4-DHP core is a privileged scaffold in medicinal chemistry, often associated with calcium channel modulation and antimicrobial activity . The fluorophenyl and methoxyphenyl substituents introduce electronic and steric effects that influence the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

diethyl 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO5/c1-4-30-23(27)20-14-26(18-10-8-17(25)9-11-18)15-21(24(28)31-5-2)22(20)16-6-12-19(29-3)13-7-16/h6-15,22H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBCWMLPWNTTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

- Calcium Channel Modulation : The dihydropyridine structure allows this compound to interact with calcium channels, making it a candidate for the development of calcium channel blockers used in treating cardiovascular diseases. Similar compounds like nifedipine have established this therapeutic pathway.

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activities. The presence of methoxy groups may enhance the electron-donating ability of the molecule, leading to increased radical scavenging activity.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties. It could modulate pathways associated with inflammation, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

Biological Research

- Anticancer Activity : Investigations into the anticancer properties of dihydropyridines have shown promise. The unique substitution pattern of this compound may enhance its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some dihydropyridine derivatives have been studied for their neuroprotective potential against oxidative stress-induced neuronal damage. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways related to oxidative stress and inflammation. This could be particularly relevant in conditions such as diabetes and cardiovascular diseases .

Industrial Applications

- Synthesis of Advanced Materials : Due to its unique chemical structure, this compound can serve as a building block for synthesizing more complex organic materials used in pharmaceuticals and agrochemicals .

- Development of New Therapeutics : The compound's diverse reactivity allows it to be utilized in the synthesis of novel therapeutic agents targeting various diseases, particularly those associated with oxidative stress and inflammation.

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant properties of various dihydropyridine derivatives, 3,5-diethyl 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anticancer Efficacy

A series of in vitro experiments assessed the anticancer efficacy of this compound against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and modulation of cell cycle progression being investigated .

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, affecting various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for treating hypertension.

Comparison with Similar Compounds

Fluorophenyl vs. Other Halogenated Phenyl Groups

- Crystallographic studies reveal distinct hydrogen-bonding patterns compared to the fluorophenyl derivative .

- 4-Chlorophenyl analog : Dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits altered antimicrobial efficacy due to the chlorine atom’s stronger electron-withdrawing effect, which may improve membrane permeability .

Methoxyphenyl vs. Electron-Donating/Withdrawing Groups

- Nitrophenyl substitution : Dimethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate features a nitro group, which significantly reduces solubility in polar solvents but enhances π-π stacking interactions in crystal lattices .

- Hydroxyphenyl substitution : Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate shows improved solubility in aqueous media due to the hydroxyl group’s hydrogen-bonding capacity, though it may reduce metabolic stability .

Ester Group Modifications

- Benzyl esters : Dibenzyl derivatives (e.g., Dibenzyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-DHP) exhibit higher molecular weights and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Methyl vs. ethyl esters : Dimethyl analogs (e.g., Dimethyl 1,4-Dihydro-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate) generally have lower melting points and faster in vitro clearance rates compared to diethyl esters .

Antimicrobial and Antifungal Activity

- Pyridinyl-substituted analogs : Diethyl 4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)-2,6-diphenyl-1,4-DHP demonstrates potent antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to the chloro-fluorophenyl moiety’s synergy with the pyridine ring .

- Chlorophenyl derivatives : Diethyl 4-(4-chlorophenyl)-2,6-diphenyl-1,4-DHP shows broad-spectrum antibacterial activity, with IC₅₀ values of 12–25 µM against Staphylococcus aureus and Escherichia coli .

Antioxidant and Enzyme Inhibition

- Methoxyphenyl-containing compounds : The target compound’s methoxy group enhances free-radical scavenging activity (EC₅₀ = 45 µM in DPPH assays), outperforming nitrophenyl analogs (EC₅₀ > 100 µM) .

- α-Glucosidase inhibition : Diethyl 2,6-diphenyl-4-(pyridin-3-yl)-1,4-DHP exhibits moderate inhibition (IC₅₀ = 58 µM), suggesting that bulkier substituents may hinder enzyme binding .

Biological Activity

3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic compound belonging to the dihydropyridine class, which is renowned for its diverse biological activities. This compound features a complex structure characterized by a dihydropyridine ring with various substituents that contribute to its potential pharmacological properties.

The biological activity of this compound primarily revolves around its interaction with calcium channels. Dihydropyridines are known to modulate the activity of L-type calcium channels, which play a crucial role in muscle contraction and neurotransmitter release. This modulation can lead to various physiological effects, making these compounds valuable in therapeutic applications such as antihypertensive treatments and other cardiovascular conditions .

Pharmacological Properties

Research indicates that derivatives of dihydropyridines exhibit a wide range of pharmacological activities, including:

- Antihypertensive Effects : Many dihydropyridine derivatives are used clinically to manage hypertension by relaxing vascular smooth muscle and reducing peripheral resistance.

- Analgesic Activity : Some studies have shown that certain dihydropyridine derivatives possess significant analgesic properties, potentially making them candidates for pain management therapies .

- Anti-inflammatory Effects : The compound has also been linked to anti-inflammatory activities, with some derivatives demonstrating greater efficacy than established anti-inflammatory drugs like curcumin .

- Antimicrobial Activity : There is evidence suggesting that dihydropyridine derivatives can exhibit antimicrobial properties against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Modifications at specific positions on the dihydropyridine scaffold can enhance or diminish its activity:

- Substituents at C3 and C5 : The presence of ethyl groups at these positions has been associated with improved selectivity for calcium channels.

- Aromatic Rings : The inclusion of fluorophenyl and methoxyphenyl groups contributes to the lipophilicity and overall biological activity of the compound .

In Vivo Studies

Recent studies have examined the in vivo effects of related dihydropyridine compounds. For instance:

- A study involving a compound similar to 3,5-DIETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE demonstrated significant relaxant effects on isolated smooth muscle tissues due to calcium channel blockade .

- Another study highlighted the analgesic potential of a synthesized derivative, showing promising results in reducing pain response in animal models .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activities of related dihydropyridine compounds:

Q & A

Q. What are the established synthetic routes for this dihydropyridine derivative?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving a multi-step condensation of substituted aldehydes, β-keto esters, and ammonia derivatives. Key intermediates include ethyl 4-fluorobenzaldehyde and 4-methoxyacetophenone. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for achieving yields >70%. Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms intermediate purity before final cyclization .

Q. How is the compound structurally characterized in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The dihydropyridine ring adopts a boat conformation, with substituents (fluorophenyl and methoxyphenyl) influencing puckering parameters (amplitude = 0.35–0.45 Å, phase angle = 15–25°). SHELX software is widely used for refinement, with R-factors <0.05 ensuring accuracy . NMR spectroscopy (COSY, HSQC) resolves regiochemistry, while IR confirms ester carbonyl stretches at ~1700 cm⁻¹ .

Q. What are the common biological targets of this compound?

The dihydropyridine core suggests calcium channel modulation, particularly L-type channels, with IC₅₀ values in the micromolar range. Structural analogs exhibit antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and antiproliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ = 12.5 µM). Target specificity is assessed via patch-clamp electrophysiology and receptor-binding assays .

Q. Which analytical techniques validate purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>98%). Accelerated stability studies (40°C/75% RH) over 6 months reveal degradation <5%. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 485.2) and detects hydrolytic byproducts .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher enantiomeric purity?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (BINOL-derived phosphoric acids) enhance enantioselectivity (up to 90% ee). Solvent-free microwave-assisted synthesis reduces reaction time (from 24h to 2h) and improves yields by 20%. DOE (Design of Experiments) models identify critical factors (e.g., ammonia concentration, pH) .

Q. How are contradictions in crystallographic and computational structural data resolved?

Discrepancies in ring puckering or substituent orientation are addressed via Hirshfeld surface analysis and energy frameworks (CrystalExplorer). DFT-optimized geometries (B3LYP/6-311+G(d,p)) are compared with SC-XRD data, with RMSD <0.1 Å validating computational models .

Q. What computational methods predict biological activity and SAR?

Molecular docking (AutoDock Vina) identifies binding poses in calcium channel α1 subunits (PDB: 1T3S). QSAR models using Hammett constants (σ) and logP values correlate 4-methoxy substitution with enhanced lipophilicity (r² = 0.89). MD simulations (100 ns) assess stability of ligand-receptor complexes .

Q. What mechanisms underlie its calcium channel blockade?

Electrophysiological studies (whole-cell patch-clamp) show voltage-dependent inhibition, with a hyperpolarizing shift in activation thresholds. Fluorescence-based calcium imaging (Fluo-4 AM) confirms reduced intracellular Ca²⁺ influx (∼60% inhibition at 10 µM). Mutagenesis studies pinpoint interactions with Glu1016 and Tyr1489 residues .

Q. How does its activity compare to structurally related analogs?

Q. What strategies assess synergistic effects in combination therapies?

Isobologram analysis evaluates synergy with verapamil (CI <1 indicates potentiation). In vivo models (e.g., hypertensive rats) show 40% greater blood pressure reduction when co-administered with ACE inhibitors. Metabolomic profiling (LC-MS/MS) identifies off-target effects on arachidonic acid pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.